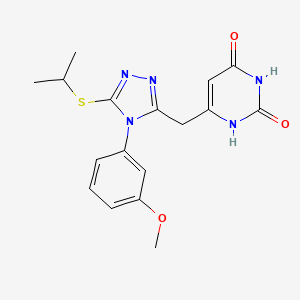

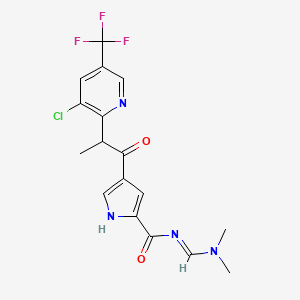

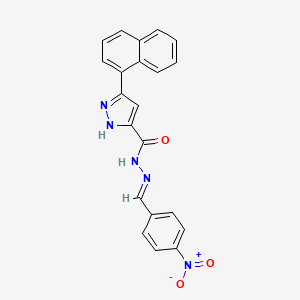

3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide is a chemical compound with potential applications in scientific research. This compound is a member of the thiadiazole family and has been synthesized using various methods. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

A significant application of thiadiazole derivatives involves their synthesis as potent anticancer agents. Gomha et al. (2017) synthesized a novel series of pharmacophores containing the thiazole moiety, demonstrating their potent anticancer activities through in vitro assays. Compounds derived from this research were evaluated against cell lines like Hepatocellular carcinoma, showcasing promising results, particularly for certain compounds with IC50 values indicating their potential effectiveness in inhibiting cancer cell growth (Gomha et al., 2017).

Gelation Behavior and Material Science

In material science, thiadiazole derivatives have been explored for their gelation properties. Yadav and Ballabh (2020) studied N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionality, for their ability to form gels with ethanol/water and methanol/water mixtures. The gelation behavior underscores the role of non-covalent interactions and methyl functionality in promoting gel stability and forming supramolecular structures (Yadav & Ballabh, 2020).

Antimicrobial Activity

Further extending its applications, thiadiazole-enaminones have been synthesized and evaluated for their antimicrobial activity. Farghaly, Abdallah, and Muhammad (2011) conducted a study that resulted in the synthesis of thiadiazole-enaminones demonstrating promising activities against tested microorganisms. This research highlights the compound's potential in developing new antimicrobial agents, showcasing its versatility beyond anticancer applications (Farghaly, Abdallah, & Muhammad, 2011).

Heterocyclic Compound Synthesis

Thiadiazole derivatives serve as key intermediates in the synthesis of a wide array of heterocyclic compounds. Studies have shown how thiadiazole and its derivatives can be utilized to synthesize various heterocycles, which are of interest in pharmaceutical and material sciences due to their structural diversity and potential bioactivities. For example, the synthesis of heterocycles through the reaction with methylene-active compounds or by using thiadiazole derivatives as starting materials for creating new molecules with potential biological activities illustrates the compound's central role in medicinal chemistry and drug design (Eweiss & Osman, 1980).

Eigenschaften

IUPAC Name |

3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3OS/c1-5-9(6-2)11-14-15-12(17-11)13-10(16)7-8(3)4/h7,9H,5-6H2,1-4H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABCFFZXVJKWKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NN=C(S1)NC(=O)C=C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B2938262.png)

![8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938267.png)

![(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2938270.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2938271.png)

![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2938278.png)

![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)